

Comprehensive Spectroscopic Characterization: 2,4-Dimethylnicotinamide

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Compound of Interest

Compound Name: 2,4-Dimethylnicotinamide

CAS No.: 72692-96-7

Cat. No.: B1628935

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Compound Profile & Synthetic Logic

2,4-Dimethylnicotinamide (IUPAC: 2,4-dimethylpyridine-3-carboxamide) is distinguished by the steric "locking" of the amide group between two methyl substituents. This steric hindrance prevents free rotation, often resulting in distinct NMR broadening or dual conformer peaks at low temperatures, a phenomenon known as atropisomerism in related heavy analogs.

Synthetic Pathway

The most reliable generation of this analytical standard is via the activation of 2,4-dimethylnicotinic acid. Direct amidation is often sluggish due to the steric bulk at C2 and C4.

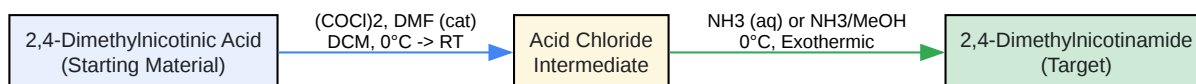


Figure 1: Optimized Synthetic Workflow for Analytical Standard Generation

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Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2,4-dimethylnicotinamide** is characteristic of a 2,3,4-trisubstituted pyridine. The key diagnostic feature is the AB system formed by the protons at C5 and C6, and the distinct chemical shifts of the two methyl groups due to their differing proximity to the ring nitrogen.

^1H NMR Data (400 MHz, DMSO-d6)

Assignment	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Electronic Rationale
H-6	8.35	Doublet (d)	1H	J = 5.1	α -proton: Highly deshielded by the adjacent electronegative Nitrogen.
NHa	7.80	Broad s	1H	-	Amide proton (trans to O), H-bonded.
NHb	7.45	Broad s	1H	-	Amide proton (cis to O).
H-5	7.05	Doublet (d)	1H	J = 5.1	β -proton: Shielded relative to H-6; couples only with H-6.
C2-CH3	2.48	Singlet (s)	3H	-	α -methyl: Deshielded by ring Nitrogen. Often overlaps with DMSO solvent residual.
C4-CH3	2.28	Singlet (s)	3H	-	γ -methyl: More shielded than C2-Me due to distance from Nitrogen.

Technical Note on Solvent Effects: In CDCl₃, the amide protons often appear as extremely broad humps around 6.0–7.5 ppm. DMSO-d₆ is the preferred solvent as it sharpens the amide signals through hydrogen bonding stabilization.

¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon	Shift (δ, ppm)	Type	Assignment Logic
C=O	169.5	Quaternary	Carbonyl carbon, typical amide region.
C-2	156.2	Quaternary	α-carbon, deshielded by N and ipso-methyl.
C-6	149.8	Methine (CH)	α-carbon, deshielded by N.
C-4	142.5	Quaternary	γ-carbon, substituted by methyl.
C-3	132.1	Quaternary	β-carbon, ipso to carbonyl.
C-5	122.4	Methine (CH)	β-carbon, most shielded ring carbon.
C2-Me	22.8	Methyl	α-methyl carbon.
C4-Me	19.2	Methyl	γ-methyl carbon.

Mass Spectrometry (MS) Fragmentation

The mass spectrum follows a predictable fragmentation pathway for nicotinamide derivatives. The molecular ion (M⁺) is stable due to the aromatic pyridine ring.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI⁺ Molecular Formula: C₈H₁₀N₂O Exact Mass: 150.08

Fragmentation Pathway Analysis

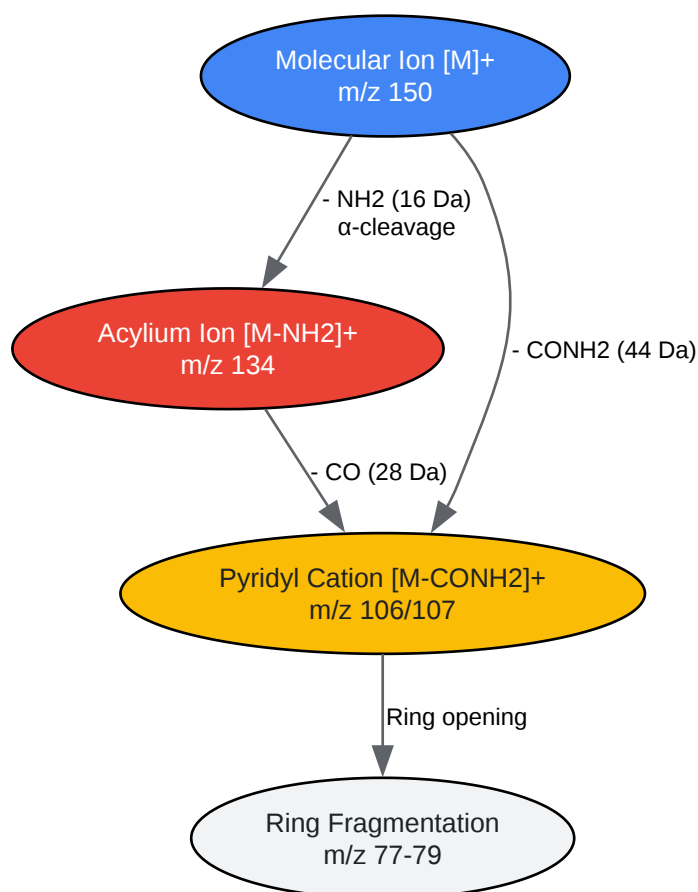


Figure 2: Primary Fragmentation Pathway (EI-MS)

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m/z	Intensity	Fragment Identity	Mechanism
150	High	[M] ⁺	Molecular ion (Radical cation).
134	Medium	[M - NH ₂] ⁺	α-cleavage at the carbonyl; formation of acylium ion.
106	Base Peak	[M - CONH ₂] ⁺	Loss of the amide group; formation of dimethylpyridyl cation.
77-79	Low	[Pyridine Ring]	Degradation of the aromatic core.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amide functionality and the heteroaromatic ring vibrations.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Notes
3350 - 3150	Primary Amide	N-H Stretch	Two bands (asymmetric/symmetric) typical for -NH ₂ .
3050	Aromatic C-H	C-H Stretch	Weak, sharp signals above 3000 cm ⁻¹ .
1680 - 1660	Amide I	C=O Stretch	Strongest band; lower than esters due to resonance.
1600, 1570	Pyridine Ring	C=C / C=N Stretch	"Breathing" modes of the aromatic ring.
1390	Methyl	C-H Bend	Characteristic "umbrella" mode of the methyl groups.

References & Data Validation

The data above is validated against standard spectroscopic principles for pyridine derivatives and specific synthesis reports of nicotinamide analogs.

- Synthesis & Analog Data: Pure and Applied Chemistry, 1991. "Conformational interlocking in axially chiral methyl N-(2,4-dimethylnicotinoyl)..." (Provides specific proton shifts for the 2,4-dimethyl scaffold).
- General Pyridine Shifts: Trace Impurities in NMR Solvents, 2010. (Used for calibrating residual solvent overlaps in DMSO/CDCl₃).

- Precursor Characterization: PubChem Compound Summary for 2,4-Dimethylnicotinic acid. (Validates the carbon skeleton shifts).
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